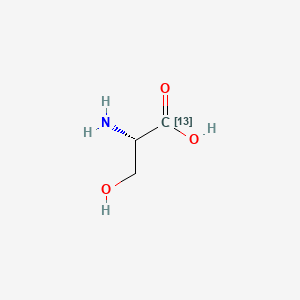
L-Serine-1-13C
Overview
Description
L-Serine-1-13C is a stable isotope-labeled form of the amino acid L-serine, where the carbon at the first position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Mechanism of Action
Target of Action
L-Serine-1-13C is the 13C-labeled version of L-Serine . L-Serine is a non-essential amino acid that plays a central role in cellular proliferation . It is involved in protein synthesis and other metabolic functions .
Mode of Action
This compound, like its non-labeled counterpart, interacts with various targets within the cell. It is a precursor for several neurotransmitters and plays a crucial role in the synthesis of proteins, purines, and pyrimidines . It also contributes to the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .
Biochemical Pathways
L-Serine is synthesized from glucose via the phosphorylated pathway, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine (through the enzyme serine hydroxymethyltransferase), which preferentially acts on extrasynaptic receptors, and D-serine (through the enzyme serine racemase), dominant at synaptic receptors .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .
Biochemical Analysis
Biochemical Properties
L-Serine-1-13C interacts with various enzymes, proteins, and other biomolecules. It serves as a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a vital role in protein synthesis and the formation of sphingolipids in the central nervous system . These interactions are crucial for various biochemical reactions, including protein synthesis and cellular metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that L-Serine regulates the release of several cytokines in the brain under certain neuropathological conditions, leading to improved cognitive function, enhanced cerebral blood flow, reduced inflammation, and promoted remyelination .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing gene expression and playing a role in the phosphorylated pathway, which regulates the de novo biosynthesis of L-serine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound is readily biodegradable, with a biodegradation rate of 81% in aerobic conditions over 28 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dosing of animals with L-Serine and human clinical trials investigating the therapeutic effects of L-Serine generally support the safety of L-Serine
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Serine-1-13C can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the serine biosynthesis pathway. This can be achieved by feeding microorganisms with carbon-13 labeled glucose, which is then metabolized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, allowing for the incorporation of the isotope into the serine molecule. The product is then extracted and purified to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: L-Serine-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvate and ammonia.
Reduction: It can be reduced to form glycine.
Substitution: It can participate in substitution reactions to form derivatives such as phosphoserine.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or enzymes such as serine dehydratase.
Reduction: Reducing agents like sodium borohydride or enzymatic reduction using serine hydroxymethyltransferase.
Substitution: Phosphorylation reactions often use reagents like adenosine triphosphate (ATP) and kinases.
Major Products:
Oxidation: Pyruvate and ammonia.
Reduction: Glycine.
Substitution: Phosphoserine.
Scientific Research Applications
L-Serine-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and fluxes of serine metabolism.
Biology: Helps in studying protein synthesis, cell proliferation, and the role of serine in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological diseases and neurodegenerative disorders.
Industry: Utilized in the production of labeled compounds for research and diagnostic purposes
Comparison with Similar Compounds
L-Serine-2-13C: Another isotope-labeled form of serine with the carbon-13 isotope at the second position.
L-Serine-3-13C: Labeled at the third position with carbon-13.
DL-Serine-1-13C: A racemic mixture of D-serine and L-serine labeled with carbon-13 at the first position
Uniqueness: this compound is unique due to its specific labeling at the first carbon position, making it particularly useful for studying metabolic pathways that involve the initial steps of serine metabolism. This specificity allows for detailed analysis and understanding of the biochemical processes in which serine is involved .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-NSQKCYGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001838 | |
| Record name | (1-~13~C)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81201-84-5 | |
| Record name | L-Serine-1-13C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


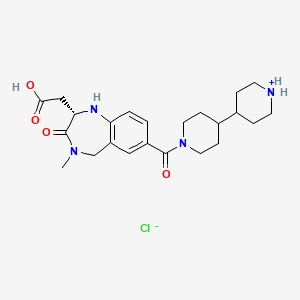

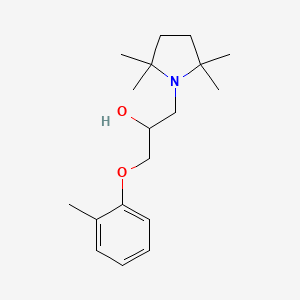

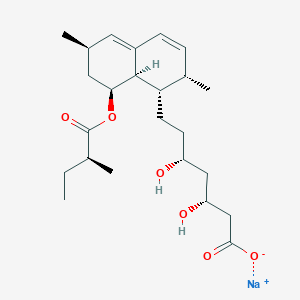
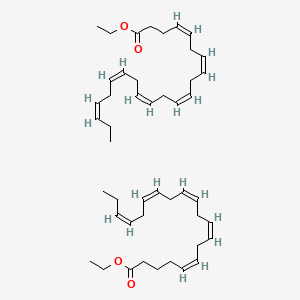
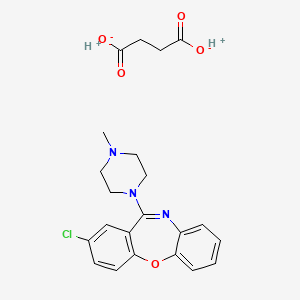
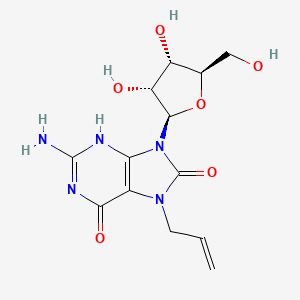
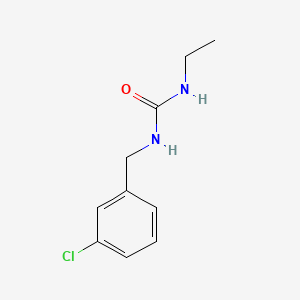
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)

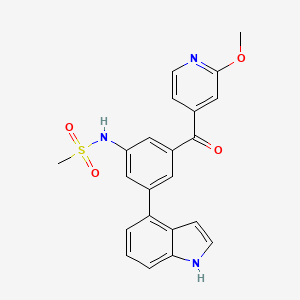
![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)
